molecular formula C8H6BrN3O B12363982 4(3H)-Quinazolinone, 2-amino-6-bromo-

4(3H)-Quinazolinone, 2-amino-6-bromo-

Cat. No.: B12363982
M. Wt: 240.06 g/mol
InChI Key: IPHIFKUDSSHRHP-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 2-amino-6-bromo- is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 2-amino-6-bromo- typically involves the reaction of 2-aminobenzamide with a brominating agent. One common method is the bromination of 2-aminobenzamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of 4(3H)-Quinazolinone, 2-amino-6-bromo- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 2-amino-6-bromo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 6-substituted quinazolinone derivatives.

    Oxidation and Reduction Reactions: Products include quinazoline and dihydroquinazolinone derivatives.

    Condensation Reactions: Products include Schiff bases and imines.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 2-amino-6-bromo- involves its interaction with specific molecular targets and pathways. For example, as an adenosine A2A receptor antagonist, it binds to the receptor and inhibits its activation by endogenous adenosine. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream signaling pathways, including the activation of protein kinase A (PKA) and phosphorylation of cAMP response element-binding protein (CREB) .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-bromo-4-fluorophenol
  • 2-Amino-6-bromo-4-methoxyphenol
  • 4-Amino-2-bromo-6-chlorophenol
  • 4-Amino-7-bromo-6-methylquinoline

Uniqueness

4(3H)-Quinazolinone, 2-amino-6-bromo- stands out due to its unique combination of the quinazolinone core with the 2-amino and 6-bromo substituents. This structural arrangement imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

6-bromo-2-imino-6H-quinazolin-4-one

InChI

InChI=1S/C8H6BrN3O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-4H,(H2,10,12,13)

InChI Key

IPHIFKUDSSHRHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=N)NC(=O)C2=CC1Br

Origin of Product

United States

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